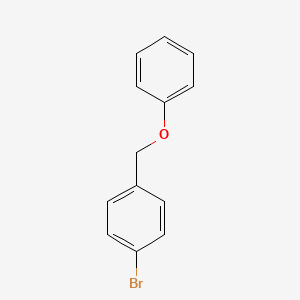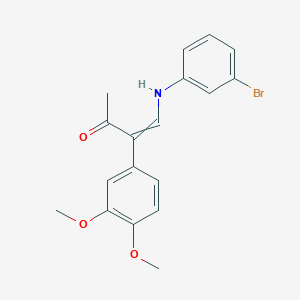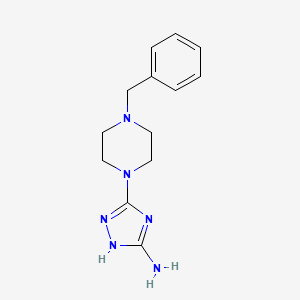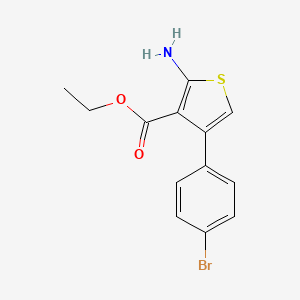
1-Bromo-4-(phenoxymethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
1-Bromo-4-(phenoxymethyl)benzene can be synthesized through the Wittig-Horner reaction, involving the reaction of benzophenone with (4-bromobenzyl) phosphonic acid dimethyl ester, which itself is prepared via a nucleophilic reaction of 1-bromo-4-bromomethyl-benzene with trimethyl phosphite (Liang Zuo-qi, 2015). Additionally, its synthesis has been achieved starting from different precursors, showcasing the versatility in its preparation methods (Yusuf Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(phenoxymethyl)benzene has been characterized by a variety of spectroscopic methods, including 1H NMR, 13C NMR, IR, EI-MS, and XRD. These studies confirm its molecular configuration and provide insight into its steric arrangements which are crucial for its reactivity and applications (Liang Zuo-qi, 2015).
Chemical Reactions and Properties
1-Bromo-4-(phenoxymethyl)benzene exhibits interesting chemical reactivity, such as participating in electrophilic aromatic substitution reactions due to the presence of the bromo group which acts as a good leaving group. Its phenoxymethyl group also offers sites for further functionalization through nucleophilic substitution reactions (S. Patil et al., 2012).
Physical Properties Analysis
The physical properties of 1-Bromo-4-(phenoxymethyl)benzene, such as melting point, boiling point, and solubility, are essential for its handling and application in various chemical syntheses. These properties are determined by its molecular structure and are critical for the optimization of reaction conditions (P. Jones et al., 2012).
Chemical Properties Analysis
1-Bromo-4-(phenoxymethyl)benzene's chemical properties, including its reactivity towards different reagents and conditions, highlight its utility in organic synthesis. Its ability to undergo reactions such as halogenation, coupling reactions, and nucleophilic substitutions makes it a versatile building block for the synthesis of complex molecules (Tannaza Batool et al., 2014).
Applications De Recherche Scientifique
Synthesis and Material Properties
1-Bromo-4-(phenoxymethyl)benzene has been studied for its potential in synthesizing various chemical compounds. A research study by Zuo-qi (2015) focused on synthesizing 1-Bromo-4-(2,2-diphenylvinyl)benzene, investigating its fluorescence properties in solution and solid states. This study suggests potential applications in materials science, particularly for developing materials with specific photoluminescent properties (Liang Zuo-qi, 2015).
Biological Activities and Synthesis Methods
The compound has also been explored in the synthesis of biologically active substances. A method for synthesizing (prop-2-ynyloxy) benzene derivatives, potentially useful in antibacterial and antiurease activities, was developed using 1-Bromo-4-(phenoxymethyl)benzene as a precursor. This method highlights the compound's role in creating biologically significant derivatives, as reported by Batool et al. (2014) (Tannaza Batool et al., 2014).
Natural Product Synthesis
The synthesis of natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from derivatives of 1-Bromo-4-(phenoxymethyl)benzene, has been reported. This synthetic approach demonstrates the compound's usefulness in reproducing complex natural products with potential biological activities (Yusuf Akbaba et al., 2010).
Bromophenol Synthesis
The compound's utility extends to the synthesis of bromophenols from marine algae, with applications in studying protein inhibitors. A study by Guo et al. (2011) synthesized various bromophenol derivatives using methods involving bromination and reduction, highlighting the compound's role in marine-derived natural product synthesis (Shuju Guo et al., 2011).
Molecular Electronics
1-Bromo-4-(phenoxymethyl)benzene serves as a precursor for the synthesis of molecular wires in the field of molecular electronics. Stuhr-Hansen et al. (2005) discussed its application in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing electronic components at the molecular level (N. Stuhr-Hansen et al., 2005).
Crystal Structure Analysis
The crystal structures of derivatives of 1-Bromo-4-(phenoxymethyl)benzene have been analyzed to understand intermolecular interactions. This research provides insights into the molecular behavior of brominated benzene derivatives, essential for developing new materials with specific properties (P. Jones et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLWVAXLYUCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352414 | |
| Record name | 1-bromo-4-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(phenoxymethyl)benzene | |
CAS RN |
20600-22-0 | |
| Record name | 1-Bromo-4-(phenoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-4-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)
![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)




